N-(3-BROMOPHENYL)-2-({1-ETHYL-[1,2,4]TRIAZOLO[4,3-A]QUINOXALIN-4-YL}SULFANYL)ACETAMIDE
CAS No.: 1358192-55-8
Cat. No.: VC6774536
Molecular Formula: C19H16BrN5OS
Molecular Weight: 442.34
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1358192-55-8 |
|---|---|
| Molecular Formula | C19H16BrN5OS |
| Molecular Weight | 442.34 |
| IUPAC Name | N-(3-bromophenyl)-2-[(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide |
| Standard InChI | InChI=1S/C19H16BrN5OS/c1-2-16-23-24-18-19(22-14-8-3-4-9-15(14)25(16)18)27-11-17(26)21-13-7-5-6-12(20)10-13/h3-10H,2,11H2,1H3,(H,21,26) |
| Standard InChI Key | VEAKYSGEILXWIH-UHFFFAOYSA-N |
| SMILES | CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br |
Introduction
Chemical Identity and Structural Elucidation
Molecular Composition and Nomenclature
The compound’s molecular formula, , corresponds to a molecular weight of 442.34 g/mol . Its IUPAC name, N-(3-bromophenyl)-2-[(1-ethyl- triazolo[4,3-a]quinoxalin-4-yl)sulfanyl]acetamide, systematically describes its three key components:
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Triazoloquinoxaline core: A fused bicyclic system comprising a quinoxaline (benzopyrazine) ring and a 1,2,4-triazole moiety.
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Sulfanyl-acetamide bridge: A thioether-linked acetamide group at position 4 of the triazoloquinoxaline.
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3-Bromophenyl substituent: An aromatic ring with a bromine atom at the meta position, connected via the acetamide nitrogen .
The structural complexity is further illustrated by its SMILES notation:
CCC1=NN=C2N1C3=CC=CC=C3N=C2SCC(=O)NC4=CC(=CC=C4)Br.
Synthesis and Chemical Pathways
Key Synthetic Strategies
The synthesis of N-(3-bromophenyl)-2-({1-ethyl- triazolo[4,3-a]quinoxalin-4-yl}sulfanyl)acetamide involves multi-step reactions, often leveraging:
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Heterocyclic ring construction: Building the triazoloquinoxaline core via cyclization reactions.
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Sulfide bond formation: Introducing the sulfanyl bridge through nucleophilic substitution or oxidative coupling.
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Acetamide functionalization: Coupling the bromophenyl group to the sulfur atom via amide bond formation .
Table 1: Representative Synthetic Steps and Reagents
Mechanistic Insights
A proposed pathway involves initial synthesis of 1-ethyl- triazolo[4,3-a]quinoxaline-4-thiol, followed by alkylation with 2-bromoacetamide intermediates. Alternative routes may employ photochemical cyclization (254 nm UV light) or metal-catalyzed C–H functionalization to streamline steps .
Physicochemical Properties
Computational Predictions
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Topological polar surface area (TPSA): ~110 Ų, indicating moderate hydrogen-bonding capacity.
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Rotatable bonds: 6, suggesting conformational flexibility.
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